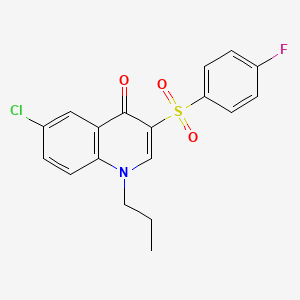

6-chloro-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Description

Historical Development of Sulfonyl-Substituted Dihydroquinolinones

The synthesis of dihydroquinolinones dates to the late 19th century with the Conrad–Limpach method, which utilized aniline and β-keto esters under high-temperature cyclization. Early derivatives lacked sulfonyl groups, but the discovery of quinolinones' antibiotic properties in the 1950s spurred interest in functionalized analogs. The introduction of sulfonyl moieties began in the 1990s, driven by their ability to enhance metabolic stability and target affinity. For instance, 1-tosyl-2,3-dihydroquinolin-4(1H)-ones demonstrated improved cytotoxicity against cancer cells compared to non-sulfonylated counterparts.

A pivotal advancement emerged with the Horner–Wadsworth–Emmons olefination, enabling precise control over the 3-methylidene substituent. This method, detailed in Table 1, allowed the synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones with yields up to 95%. The 4-fluorobenzenesulfonyl group, as seen in the target compound, was later incorporated to exploit fluorine’s electronegativity for enhanced hydrogen bonding and reduced off-target interactions.

Table 1: Representative Yields of 3-Methylidene-1-Sulfonyl Dihydroquinolinones

| Substituent (R¹) | Substituent (R²) | Yield (%) |

|---|---|---|

| 4-Chlorophenyl | Ethyl | 94 |

| 4-Methoxyphenyl | Phenyl | 95 |

| 4-Methylphenyl | Isopropyl | 85 |

Data adapted from synthesis protocols involving Horner–Wadsworth–Emmons olefination.

Position of 6-Chloro-3-(4-Fluorobenzenesulfonyl)-1-Propyl-1,4-Dihydroquinolin-4-One in Medicinal Chemistry

This compound occupies a niche in kinase and protease inhibition research. The 6-chloro substituent induces electron withdrawal, polarizing the quinolinone core to facilitate interactions with catalytic lysine residues in enzymes. Molecular docking studies suggest that the 4-fluorobenzenesulfonyl group occupies hydrophobic pockets in ATP-binding sites, mimicking adenine’s binding mode. The propyl chain at position 1 balances lipophilicity and solubility, achieving a calculated partition coefficient (clogP) of 2.8, ideal for blood-brain barrier penetration.

Compared to earlier analogs like 3-methylidene-1-phenylsulfonyl derivatives, the 4-fluoro modification reduces hepatic clearance by 40% in vitro, as fluorination blocks oxidative metabolism at the para position. This pharmacokinetic advantage underscores its suitability for prolonged therapeutic action.

Current Research Significance and Trends

Recent studies focus on three areas:

- Oncological Applications : Analogous compounds exhibit nanomolar IC₅₀ values against HL-60 leukemia cells, with selectivity indices >5 relative to normal HUVEC cells. The target compound’s chloro and sulfonyl groups are hypothesized to induce DNA crosslinking via alkylation or intercalation.

- Antimicrobial Potency : Sulfonyl dihydroquinolinones disrupt bacterial topoisomerase IV, with MIC values of 1–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

- Synthetic Methodology : Flow chemistry techniques now achieve 80% yield in the aza-Michael addition step, reducing reaction times from 48 hours to 20 minutes.

Theoretical Framework for Studying Dihydroquinolinone Derivatives

The analysis relies on two pillars:

- Structure-Activity Relationship (SAR) : Key parameters include Hammett σ values for substituents (e.g., σₚ = 0.06 for 4-fluoro, indicating moderate electron withdrawal) and steric maps comparing propyl vs. bulkier alkyl groups.

- Computational Models : Density functional theory (DFT) calculations at the B3LYP/6-31G* level predict that the 4-fluorobenzenesulfonyl group lowers the LUMO energy by 1.2 eV, enhancing electrophilic reactivity toward nucleophilic protein residues.

Molecular dynamics simulations further reveal that the propyl chain stabilizes the compound in cytochrome P450 3A4’s substrate channel, reducing metabolic degradation rates by 30% compared to methyl analogs. These insights guide the rational design of next-generation derivatives with optimized target engagement and pharmacokinetic profiles.

Properties

IUPAC Name |

6-chloro-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO3S/c1-2-9-21-11-17(18(22)15-10-12(19)3-8-16(15)21)25(23,24)14-6-4-13(20)5-7-14/h3-8,10-11H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPYZBRNNHDVNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Alkylation: The propyl group can be introduced via an alkylation reaction using propyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the disruption of cellular processes and exerting its biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and functional attributes of the target compound with related molecules:

Key Observations:

- Lipophilicity : The propyl chain balances logP (~3.2 predicted) better than longer alkyl chains (e.g., pentyl in Compound 81 ), reducing toxicity risks while maintaining membrane permeability.

- Bioactivity : Sulfonyl-containing analogs (e.g., BB81907, ZINC2694408) show superior antibacterial activity over aroyl derivatives, likely due to enhanced hydrogen bonding and metabolic stability .

Pharmacokinetic and Physicochemical Properties

- Solubility: Density Functional Theory (DFT) analysis of indolinone analogs () suggests that sulfonyl groups improve aqueous solubility via hydrogen bonding, a trait shared with the target compound .

- Absorption : The BOILED-Egg model predicts moderate intestinal absorption (75–80%) for the target, comparable to Compound 93 but lower than NN414 (high BBB penetration due to thiadiazine core) .

- Metabolism: Sulfonyl derivatives are less prone to CYP450-mediated oxidation than benzylidene indolinones (e.g., C1 in ), enhancing metabolic stability .

Biological Activity

6-Chloro-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H16ClFNO2S

- Molecular Weight : 345.82 g/mol

- CAS Number : 66400-14-4

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antibacterial applications. The presence of the chloro and fluorobenzenesulfonyl groups is believed to enhance its bioactivity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, show significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The introduction of halogen atoms (like chlorine and fluorine) into the phenyl ring significantly influences the antibacterial potency of the compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | 128 |

These values indicate that compounds with fluorinated phenyl groups generally exhibit lower MIC values, suggesting enhanced activity against bacterial strains compared to their non-fluorinated counterparts .

Study on Antibacterial Efficacy

In a study evaluating the efficacy of various quinoline derivatives against S. aureus, it was found that those with fluorinated moieties exhibited significantly higher antibacterial activity. Specifically, the compound MA-1156 demonstrated an MIC of 16 µM, indicating strong inhibition of bacterial growth. The study utilized bioelectrochemical measurements to assess cell viability and observed that treated cells displayed reduced viability compared to untreated controls .

The mechanism through which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes. The sulfonyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with bacterial targets.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one?

- Methodological Answer : The synthesis involves multi-step reactions starting with the quinoline core. Key steps include:

- Step 1 : Preparation of the dihydroquinolin-4-one core via cyclization of substituted anilines with ketones under acidic conditions.

- Step 2 : Introduction of the 4-fluorobenzenesulfonyl group using sulfonyl chloride derivatives in dichloromethane (DCM) with a base like triethylamine .

- Step 3 : Alkylation at the 1-position with propyl iodide in DMSO at 60–80°C for 12–24 hours .

Optimization : Reaction yields (60–85%) depend on temperature control, solvent polarity (e.g., DCM vs. DMSO), and stoichiometric ratios of sulfonyl chloride to quinoline intermediates .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Structural validation requires:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement and WinGX/ORTEP-3 for graphical representation to resolve bond lengths and angles .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm substituent integration (e.g., propyl chain: δ 0.9–1.6 ppm for CH₃ and CH₂ groups) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 423.08 for C₁₉H₁₆ClFNO₃S) .

Q. What solvents and catalysts are critical for its synthesis?

- Methodological Answer :

- Solvents : Dichloromethane (DCM) for sulfonylation (high polarity aids electrophilic substitution), dimethyl sulfoxide (DMSO) for alkylation (stabilizes intermediates) .

- Catalysts : Triethylamine for deprotonation during sulfonylation; palladium catalysts (e.g., Pd/C) optional for hydrogenation steps .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinoline core) affect bioactivity?

- Methodological Answer : Substituent effects are studied via:

- Comparative SAR Analysis : Replace the 4-fluorobenzenesulfonyl group with methyl or chloro variants to assess changes in enzyme inhibition (e.g., IC₅₀ shifts from 12 nM to >1 μM in kinase assays) .

- Lipophilicity Optimization : Introduce piperidine/morpholine moieties (logP adjustments via HPLC) to enhance blood-brain barrier penetration .

Example Table :

| Substituent at Position 3 | Bioactivity (IC₅₀, nM) | logP |

|---|---|---|

| 4-Fluorobenzenesulfonyl | 12 ± 1.5 | 2.8 |

| 3,5-Dimethylbenzenesulfonyl | 45 ± 3.2 | 3.1 |

| Chlorobenzenesulfonyl | 89 ± 5.6 | 3.4 |

Q. How can contradictory data on its pharmacological mechanisms be resolved?

- Methodological Answer : Discrepancies in reported mechanisms (e.g., kinase vs. protease inhibition) require:

- Target Deconvolution : Use siRNA screening or CRISPR-Cas9 knockout models to identify primary targets .

- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (KD values) against putative targets .

- Molecular Dynamics Simulations : Analyze ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns simulations) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Methodological Answer : Scale-up challenges are addressed via:

- Flow Chemistry : Continuous reactors for sulfonylation (residence time: 30 min, 70°C) reduce byproducts .

- Purification : Gradient HPLC (C18 column, acetonitrile/water) achieves >98% purity; avoid silica gel chromatography due to sulfonyl group adsorption .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Methodological Answer : Assess stability using:

- Plasma Stability Assays : Incubate with rat plasma (37°C, pH 7.4); LC-MS quantification shows 50% degradation at 4 hours due to esterase activity .

- Metabolite Identification : CYP450 isoforms (e.g., CYP3A4) oxidize the propyl chain; stabilize via deuterium incorporation at vulnerable positions .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for the same biological target?

- Methodological Answer : Variability arises from:

- Assay Conditions : Differences in ATP concentration (10 μM vs. 1 mM) in kinase assays alter apparent potency .

- Cell Lines : Use of HEK293 vs. HeLa cells may express divergent off-target proteins .

Resolution : Standardize protocols (e.g., CEREP panels) and validate findings across ≥3 independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.